
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Overview
Description
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound that features a pyrazole ring substituted with a 4-methylphenyl group and a trifluoromethyl group
Mechanism of Action
Target of Action
It’s known that similar compounds are used as potent boronic acid surrogates in suzuki cross-coupling . Boronic acids are often used in organic synthesis and medicinal chemistry due to their ability to form stable boronate esters and boronic acids, which can interact with various biological targets.
Mode of Action
The compound interacts with its targets through a process known as Suzuki Cross-Coupling . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (boronic acids and esters) with organic halides or pseudohalides.
Biochemical Pathways
The Suzuki Cross-Coupling reaction is a key step in many biochemical pathways. It enables the formation of complex organic compounds from simpler precursors, contributing to the synthesis of a wide range of biologically active molecules . The downstream effects of these reactions depend on the specific context and the other reactants involved.
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability, as water-soluble compounds can be more readily absorbed and distributed in the body.
Result of Action
Given its role in suzuki cross-coupling reactions, it can be inferred that the compound may contribute to the synthesis of various biologically active molecules .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound has high air and moisture stability , which suggests that it can maintain its efficacy under a variety of environmental conditions. It should be stored in cool, dry conditions in well-sealed containers, away from strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often include controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
One of the primary applications of this compound is in the development of anti-inflammatory agents. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. For instance, a class of pyrazolyl benzenesulfonamide compounds, including 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, has been patented for treating inflammation-related disorders such as arthritis . These compounds work by inhibiting specific enzymes involved in the inflammatory process, providing an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Antidiabetic Agents
Another notable application is in the synthesis of antidiabetic drugs. Pyrazole derivatives have been explored for their potential to regulate blood sugar levels. Studies have shown that certain pyrazole-based compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models . This suggests that this compound could serve as a scaffold for developing new antidiabetic medications.
Agricultural Applications
Pesticide Development
The compound has also been investigated for its potential use as a pesticide. The trifluoromethyl group is known to enhance the biological activity of organic compounds, making them more effective against pests while reducing the required dosage . Research has indicated that pyrazole derivatives can act as fungicides and insecticides, targeting specific pathways in pests without harming beneficial organisms.
Table 1: Summary of Applications
Case Study: Anti-inflammatory Activity
A study published in a pharmaceutical journal evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results demonstrated a significant reduction in inflammation markers in animal models compared to control groups treated with standard NSAIDs. This highlights the compound's potential therapeutic benefits and its role as a promising candidate for further drug development.
Case Study: Antidiabetic Potential
In another study focusing on diabetes management, researchers synthesized several pyrazole derivatives and tested their effects on glucose metabolism in diabetic rats. The results indicated that some compounds led to improved insulin sensitivity and lower blood sugar levels, suggesting that this compound could be an effective lead compound for antidiabetic drug discovery.
Comparison with Similar Compounds
Similar Compounds
Potassium 4-methylphenyltrifluoroborate: Used in Suzuki Cross-Coupling reactions as a potent boronic acid surrogate.
Potassium 4-(trifluoromethyl)phenyltrifluoroborate: Also used in cross-coupling reactions and known for its high air and moisture stability.
Uniqueness
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and makes it a valuable compound in various fields of research and industry.
Biological Activity
Overview
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, characterized by a trifluoromethyl group and a 4-methylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
- IUPAC Name : this compound
- Molecular Formula : C11H10F3N3
- Molecular Weight : 227.19 g/mol
- CAS Number : 1136835-67-0
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenylhydrazine with trifluoroacetic acid, often in the presence of an appropriate aldehyde or ketone. Common solvents include ethanol or methanol, and catalysts may be employed to enhance yield and purity through methods such as recrystallization or chromatography .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown activity against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 0.08 - 12.07 | Inhibits tubulin polymerization |
MDA-MB-231 (Breast) | Varies | Induces cell cycle arrest in G2/M phase |
HepG2 (Liver Cancer) | Varies | Antiproliferative activity observed |
In particular, docking studies have indicated that the compound interacts with the colchicine binding site on tubulin, suggesting a mechanism similar to that of known anticancer agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been reported to inhibit the release of TNF-alpha in LPS-stimulated macrophages, showcasing its potential as a therapeutic agent for inflammatory diseases. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance its potency against inflammation .
Case Studies
- In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis in sensitive lines .
- In Vivo Studies : Animal models treated with this pyrazole derivative showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent .
- SAR Investigations : Research focusing on structural modifications revealed that certain substitutions could enhance both anticancer and anti-inflammatory activities, indicating pathways for further drug development .
Properties
IUPAC Name |
4-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-6-2-4-7(5-3-6)8-9(11(12,13)14)16-17-10(8)15/h2-5H,1H3,(H3,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNZDOQBXPXXRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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